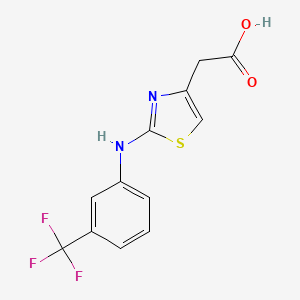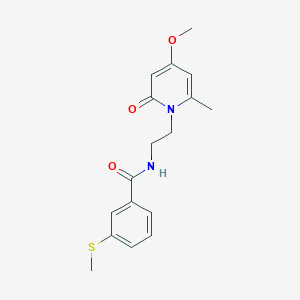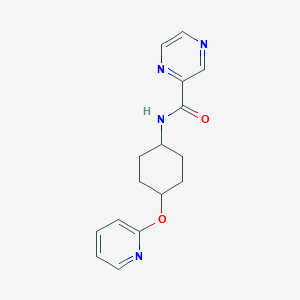
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as multiple sclerosis. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, further research is needed to optimize its solubility in water and improve its bioavailability.
Méthodes De Synthèse
The synthesis method of N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 2-amino-4-oxo-3-(2-phenyl-2-propenyl)thiazolidine-5-carboxylic acid with o-anisidine in the presence of acetic anhydride. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
2309612-98-2 |
|---|---|
Formule moléculaire |
C17H15N3O3S |
Poids moléculaire |
341.39 |
Nom IUPAC |
N-(2-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-9-5-4-8-13(14)18-15(21)10-20-16(22)11-6-2-3-7-12(11)19-17(20)24/h2-9H,10H2,1H3,(H,18,21)(H,19,24) |
Clé InChI |
HFRTVSFTKVQJFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)


![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)
![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)


![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)
![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)